Bis-(3-bromo-2-fluorobenzyl)ether

Description

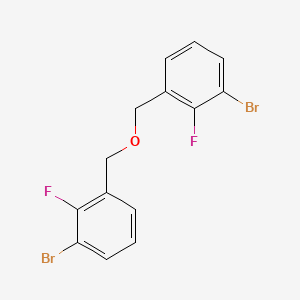

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(3-bromo-2-fluorophenyl)methoxymethyl]-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2F2O/c15-11-5-1-3-9(13(11)17)7-19-8-10-4-2-6-12(16)14(10)18/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJOIWZSQQFYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)COCC2=C(C(=CC=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Characteristics

Systematic Naming Conventions for Bis-(3-bromo-2-fluorobenzyl)ether

The compound commonly known as Bis-(3-bromo-2-fluorobenzyl)ether is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The official IUPAC name for this compound is 1-bromo-3-[(3-bromo-2-fluorophenyl)methoxymethyl]-2-fluorobenzene . nih.gov This name precisely describes the molecular structure: an ether oxygen linking two benzyl (B1604629) groups, each substituted with bromine and fluorine atoms at specific positions.

In addition to its systematic name, the compound is identified by various synonyms in chemical databases and commercial catalogs. These alternative names, while not as structurally descriptive as the IUPAC name, are crucial for searching and sourcing the compound.

Table 1: Synonyms and Identifiers

| Type | Identifier |

|---|---|

| Common Name | Bis-(3-bromo-2-fluorobenzyl)ether |

| IUPAC Name | 1-bromo-3-[(3-bromo-2-fluorophenyl)methoxymethyl]-2-fluorobenzene nih.gov |

| CAS Number | 1186195-12-9 nih.govmanchesterorganics.com |

| PubChem CID | 45790462 nih.gov |

Molecular Formula and Connectivity: C₁₄H₁₀Br₂F₂O

The molecular formula for Bis-(3-bromo-2-fluorobenzyl)ether is C₁₄H₁₀Br₂F₂O . nih.govmanchesterorganics.com This formula accounts for all the atoms present in one molecule of the compound: fourteen carbon atoms, ten hydrogen atoms, two bromine atoms, two fluorine atoms, and one oxygen atom.

The connectivity of these atoms is what defines the molecule's structure. The core of the molecule is an ether functional group (an oxygen atom single-bonded to two carbon atoms). This oxygen atom serves as a bridge, connecting two identical benzyl groups. A benzyl group consists of a benzene (B151609) ring attached to a methylene (B1212753) group (-CH₂-).

In this specific compound, each benzyl group is further substituted. On each benzene ring:

A bromine atom is attached at position 3.

A fluorine atom is attached at position 2.

The complete structure can be described as two 3-bromo-2-fluorobenzyl units linked through an ether linkage: (3-Br, 2-F)C₆H₃-CH₂-O-CH₂-C₆H₃(3-Br, 2-F).

Table 2: Computed Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 392.03 g/mol | PubChem nih.gov |

| Exact Mass | 391.90460 Da | PubChem nih.gov |

| InChIKey | KAJOIWZSQQFYHI-UHFFFAOYSA-N | PubChem nih.gov |

Isomeric Considerations and Stereochemical Aspects

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For Bis-(3-bromo-2-fluorobenzyl)ether, positional isomers are theoretically possible. These would involve placing the bromine and fluorine atoms at different positions on the two benzene rings while maintaining the same C₁₄H₁₀Br₂F₂O formula. For example, a positional isomer could be Bis-(4-bromo-2-fluorobenzyl)ether.

In terms of stereochemistry, which deals with the three-dimensional arrangement of atoms, Bis-(3-bromo-2-fluorobenzyl)ether is an achiral molecule. It does not possess any stereocenters (an atom, typically carbon, bonded to four different groups). The methylene carbons (-CH₂-) are each bonded to two identical hydrogen atoms, and no other atoms in the structure meet the criteria for a stereocenter. Consequently, the molecule does not have enantiomers or diastereomers and is superimposable on its mirror image. The standard InChIKey for the compound, ending in "UHFFFAOYSA-N", confirms the absence of defined stereochemistry. nih.gov

Synthetic Methodologies

Strategies for Ether Bond Formation

The formation of the ether linkage in Bis-(3-bromo-2-fluorobenzyl)ether, which connects two 3-bromo-2-fluorobenzyl units, can be approached through several established synthetic strategies. These methods primarily involve the creation of a carbon-oxygen bond.

Nucleophilic Alkylation Approaches (e.g., Williamson Ether Synthesis adaptations)

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comunl.edu This reaction involves an alkoxide ion acting as a nucleophile to attack an electrophilic carbon, typically an alkyl halide. masterorganicchemistry.com

For the synthesis of a symmetrical ether like Bis-(3-bromo-2-fluorobenzyl)ether, this method is highly applicable. The proposed strategy involves two main steps:

Formation of the Alkoxide: The precursor, 3-bromo-2-fluorobenzyl alcohol , is treated with a strong base to deprotonate the hydroxyl group, forming the corresponding sodium or potassium alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which react irreversibly to generate the alkoxide and hydrogen gas. youtube.com

Nucleophilic Substitution: The resulting 3-bromo-2-fluorobenzyl alkoxide then reacts with a suitable alkylating agent, which in this case would be 3-bromo-2-fluorobenzyl bromide or a similar benzyl (B1604629) halide. The alkoxide's oxygen atom attacks the benzylic carbon of the halide, displacing the bromide ion and forming the desired ether bond.

A variation involves the self-condensation of 3-bromo-2-fluorobenzyl alcohol under conditions that promote both alkoxide formation and subsequent alkylation, although using a two-step approach with a distinct alcohol and alkyl halide is more common for controlling stoichiometry.

Table 1: Proposed Williamson Ether Synthesis for Bis-(3-bromo-2-fluorobenzyl)ether

| Step | Reactants | Reagents/Conditions | Product | Mechanism |

| 1 | 3-bromo-2-fluorobenzyl alcohol | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) | Sodium 3-bromo-2-fluorobenzyl alkoxide | Acid-Base Reaction |

| 2 | Sodium 3-bromo-2-fluorobenzyl alkoxide + 3-bromo-2-fluorobenzyl bromide | Aprotic solvent (e.g., THF, DMF) | Bis-(3-bromo-2-fluorobenzyl)ether | SN2 Nucleophilic Substitution |

Carbanion-Electrophilic Oxygen Reactions

An alternative, less conventional approach to ether synthesis involves a polarity reversal (umpolung) of the typical bond-forming strategy. Instead of a nucleophilic oxygen attacking an electrophilic carbon, a nucleophilic carbon (carbanion) attacks an electrophilic oxygen source. acs.org This method is generally applied for the synthesis of more complex ethers where traditional methods might fail, but its principles can be considered for the target molecule. unl.eduacs.org

The general process involves:

Formation of a Carbanion: A suitable precursor, such as 3-bromo-2-fluorotoluene (B1266708), would be deprotonated at the benzylic position using a very strong base like an organolithium reagent (e.g., n-butyllithium) to generate a 3-bromo-2-fluorobenzyl carbanion. The stability and reactivity of carbanions are influenced by factors like hybridization and the presence of electron-withdrawing groups. youtube.comlibretexts.org

Reaction with an Electrophilic Oxygen Source: The generated carbanion then reacts with a reagent that can deliver an "electrophilic oxygen" atom. Peroxides, such as dialkyl peroxides or specially designed peroxyacetals, are known to serve this role. unl.eduacs.orgunl.edu In a hypothetical synthesis of Bis-(3-bromo-2-fluorobenzyl)ether, a 3-bromo-2-fluorobenzyl carbanion would need to react with an electrophilic oxygen source that also carries the second 3-bromo-2-fluorobenzyl group, such as a hypothetical t-butyl 3-bromo-2-fluorobenzyl peroxide.

This synthetic route is significantly more complex and likely lower-yielding for a simple symmetrical ether compared to the Williamson synthesis. The generation and handling of the highly reactive carbanion and the synthesis of the required specialized peroxide reagent present considerable practical challenges. acs.org Theoretical studies suggest the mechanism may involve an insertion of the organometallic reagent into the peroxide O–O bond. unl.eduacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Ethers

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, particularly C–O bonds for aryl ethers. mit.edu While Bis-(3-bromo-2-fluorobenzyl)ether is a benzylic ether, not an aryl ether (the oxygen is bonded to a CH₂ group, not directly to the aromatic ring), the outline requires a discussion of these methods. These reactions are generally not the primary choice for synthesizing benzylic ethers but have seen some application in C(sp³)–O bond formation. acs.orgnih.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, are highly effective for coupling aryl halides with alcohols. mit.edu The catalytic cycle typically involves:

Oxidative addition of an aryl halide to a Pd(0) complex.

Reaction with an alcohol or alkoxide to form a palladium alkoxide intermediate.

Reductive elimination to form the aryl ether product and regenerate the Pd(0) catalyst.

While primarily used for aryl C(sp²)–O bond formation, some palladium catalysts can facilitate the coupling of primary alcohols with specific substrates. mit.edu More relevant to benzylic systems, Pd-catalyzed cross-coupling reactions have been developed for the activation of benzylic C–O bonds or the direct coupling of benzyl alcohols, though typically for forming C-C bonds rather than symmetrical ethers. rsc.orgacs.org Direct symmetrical coupling of a benzyl alcohol to form an ether via a palladium catalyst is not a standard transformation.

Nickel catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions. acs.org Nickel-catalyzed methods have been developed for the cross-coupling of benzylic alcohol derivatives (like pivalates or ethers) with various partners. acs.orgacs.org These reactions often proceed with high stereospecificity. acs.org For instance, nickel catalysts can activate and cleave benzylic C-O bonds for subsequent C-C or C-B bond formation. nih.govcolab.ws While there are examples of nickel-catalyzed dialkyl ether formation, these typically involve different substrate classes, such as acetals. acs.org The direct symmetrical coupling of a benzylic alcohol like 3-bromo-2-fluorobenzyl alcohol to form the corresponding ether is not a prominent application of this methodology.

Copper-catalyzed C–O coupling, historically known as the Ullmann condensation, is a well-established method for forming diaryl ethers. Modern variations use various copper salts and ligands to couple aryl halides with alcohols under milder conditions. rsc.org More recently, copper catalysis has been extended to the oxidative coupling of benzylic C–H bonds with alcohols to form benzyl ethers. nih.govnih.gov This reaction proceeds through a radical relay mechanism where a benzylic C-H bond is functionalized directly. nih.gov

A hypothetical application to form Bis-(3-bromo-2-fluorobenzyl)ether could involve the copper-catalyzed oxidative self-coupling of 3-bromo-2-fluorotoluene in the presence of an oxidant, though this would be an unconventional approach. A more plausible, yet still non-standard, route might involve the copper-catalyzed reaction of 3-bromo-2-fluorobenzyl alcohol with 3-bromo-2-fluorobenzyl halide. However, for simple, symmetrical benzylic ethers, the Williamson synthesis remains the most direct and efficient method.

Table 2: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Bis-(3-bromo-2-fluorobenzyl)ether | C₁₄H₁₀Br₂F₂O | 392.03 | Data not available | 1186195-12-9 nih.gov |

| 3-bromo-2-fluorobenzyl alcohol | C₇H₆BrFO | 205.02 | White to almost white powder/crystal tcichemicals.com | 261723-32-4 tcichemicals.com |

| 3-bromo-2-fluorobenzyl bromide | C₇H₅Br₂F | 268.92 | Crystals or powder thermofisher.com | 149947-16-0 thermofisher.com |

Application of Monoperoxyacetals in Ether Synthesis

The synthesis of ethers can be achieved through various methods, with the reaction of carbanions and monoperoxyacetals emerging as a notable approach. This method provides an alternative to traditional etherification by utilizing the transfer of an electrophilic alkoxyl group ("RO+") from organic peroxides to organometallic reagents. nih.gov Specifically, readily prepared tetrahydropyranyl monoperoxyacetals react with both sp3 and sp2 organolithium and organomagnesium reagents, resulting in moderate to high yields of ethers. acs.org

This methodology has proven successful in the synthesis of a diverse range of ethers, including alkyl, alkenyl, aryl, heteroaryl, and cyclopropyl (B3062369) ethers. acs.org A key advantage of using monoperoxyacetals is the absence of evidence for alkoxy radical intermediates, which can be a complication in reactions involving dialkyl and alkyl/silyl (B83357) peroxides. acs.org The high yields observed for the transfer of primary, secondary, and even tertiary alkoxides suggest a mechanism that is inconsistent with a simple SN2 pathway. acs.org Theoretical studies propose a mechanism involving the Lewis acid-promoted insertion of organometallics into the O-O bond of the peroxyacetal. acs.org

Synthesis of Halogenated Benzyl Precursors

The synthesis of Bis-(3-bromo-2-fluorobenzyl)ether necessitates the preparation of key halogenated benzyl precursors. These precursors are fundamental building blocks for constructing the final ether molecule.

Preparation of 3-Bromo-2-fluorobenzyl Halides (e.g., Bromide)

The precursor 3-Bromo-2-fluorobenzyl bromide is a crucial intermediate. thermofisher.com One synthetic route to a related compound, 3-fluorobenzyl bromide, starts from fluorobenzene (B45895) and involves a one-step bromomethylation process. chemicalbook.com Another approach involves the radical bromination of a suitable precursor to yield the desired benzyl bromide. beilstein-journals.org For instance, the synthesis of 3-bromo-4-fluorobenzyl alcohol, a related precursor, can be achieved by reacting 3-bromo-4-fluoro-benzoic acid derivatives with hydride complexes. google.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Form | Melting Point |

| 3-Bromo-2-fluorobenzyl bromide | 149947-16-0 | C7H5Br2F | Crystals or powder | 32.0-41.0°C | |

| 3-Fluorobenzyl bromide | 456-41-7 | C7H6BrF | 189.02 g/mol | ||

| 2-Fluorobenzyl bromide | 446-48-0 | FC6H4CH2Br | 189.02 g/mol | Liquid |

Table 1: Properties of Halogenated Benzyl Bromides. thermofisher.comchemicalbook.comsigmaaldrich.com

Synthesis of 3-Bromo-2-fluorobenzonitrile as a Related Intermediate

3-Bromo-2-fluorobenzonitrile serves as another important intermediate in the synthesis of related compounds. nih.gov One method for its preparation involves the reaction of 3-bromo-2-fluorobenzamide (B1521861) with trifluoroacetic anhydride (B1165640) (TFAA) and pyridine (B92270) in diethyl ether. guidechem.com The starting 3-bromo-2-fluorobenzamide can be synthesized from 3-bromo-2-fluorobenzoic acid and thionyl chloride, followed by the addition of an ammonia (B1221849) solution. guidechem.com

Another scalable synthesis of a related isomer, 2-bromo-3-fluorobenzonitrile, utilizes the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. acs.org This transformation has been shown to be applicable to a variety of aryl boronic acids for the formation of corresponding aryl bromides and chlorides. acs.org

The synthesis of 2-fluoro-3-bromo-benzylamine, a derivative, can be achieved by the reduction of 2-fluoro-3-bromobenzonitrile using a borane (B79455) dimethyl sulfide (B99878) (BH3.Me2S) solution. google.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

| 3-Bromo-2-fluorobenzonitrile | 840481-82-5 | C7H3BrFN | 200.01 g/mol | |

| 2-Bromo-3-fluorobenzonitrile | 425379-16-4 | C7H3BrFN | 200.01 g/mol | 61 °C |

Table 2: Properties of Halogenated Benzonitriles. nih.govbiosynth.com

Purification and Characterization Techniques in Synthetic Chemistry

Following the synthesis, the isolation and structural confirmation of Bis-(3-bromo-2-fluorobenzyl)ether are critical steps.

Chromatographic Methods for Product Isolation

Chromatography is a fundamental technique for the purification of organic compounds. shiksha.com For halogenated compounds like Bis-(3-bromo-2-fluorobenzyl)ether, various chromatographic methods can be employed.

Flash chromatography with a silica (B1680970) gel stationary phase is a common method for purifying synthetic products. santaisci.com For halogenated aromatic compounds, the choice of mobile phase is crucial for achieving good separation. rsc.org For instance, a mixture of ethyl acetate (B1210297) and hexanes can be used to purify related compounds by suspending the crude product and filtering to isolate the desired solid. In some cases, purification can be achieved by recrystallization from a suitable solvent system. acs.org

Gas chromatography has also been utilized for the purification of related benzyl esters. nih.gov

Spectroscopic Confirmation of Structure (e.g., NMR, MS, IR)

Once purified, the structure of Bis-(3-bromo-2-fluorobenzyl)ether is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. For related halogenated compounds, ¹⁹F NMR and ¹¹B NMR have also been used for structural assignment. acs.org

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural elucidation. The molecular weight of Bis-(3-bromo-2-fluorobenzyl)ether is 392.03 g/mol . nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of the ether linkage (C-O-C) and the aromatic C-H and C-Br/C-F bonds would be expected to show characteristic absorption bands in the IR spectrum.

| Compound Name | IUPAC Name | InChIKey | Molecular Formula | Molecular Weight |

| Bis-(3-bromo-2-fluorobenzyl)ether | 1-bromo-3-[(3-bromo-2-fluorophenyl)methoxymethyl]-2-fluorobenzene | KAJOIWZSQQFYHI-UHFFFAOYSA-N | C14H10Br2F2O | 392.03 g/mol |

Table 3: Identifiers and Properties of Bis-(3-bromo-2-fluorobenzyl)ether. nih.gov

Chemical Reactivity and Derivatization

Reactivity of the Ether Linkage

The dibenzylic ether linkage is a robust functional group but can be cleaved under specific, often harsh, conditions. This cleavage typically results in the formation of corresponding alcohol and/or toluene (B28343) derivatives. Common methods for benzyl (B1604629) ether cleavage are applicable here, though the electronic effects of the bromo and fluoro substituents may influence reaction rates.

Strong acids, such as HBr, can readily cleave benzyl ethers. youtube.com Lewis acids are also effective reagents for this transformation. mdma.ch A variety of Lewis acids can be employed, with reagents like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) being noted for their efficiency and selectivity, even in the presence of other sensitive functional groups like silyl (B83357) ethers and esters. researchgate.netorganic-chemistry.orgacs.org Another powerful method is hydrogenolysis, which involves catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. This method is particularly useful due to its selectivity; it can cleave a benzyl ether without affecting other ether types, such as simple alkyl ethers, within the same molecule. youtube.com

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Acid-Catalyzed Cleavage | HBr, HI | Often requires heating | A strong protic acid is necessary. youtube.com |

| Lewis Acid-Catalyzed Cleavage | BCl₃, BBr₃, BCl₃·SMe₂, SnCl₄ | Mild to moderate temperatures | Can offer high selectivity. researchgate.netorganic-chemistry.org BCl₃·SMe₂ is noted for its mildness and tolerance of other functional groups. organic-chemistry.org |

| Hydrogenolysis | H₂, Pd/C | Atmospheric or elevated pressure | Highly selective for benzyl ethers; proceeds via cleavage of the C-O bond to yield an alcohol and toluene. youtube.comorganic-chemistry.org |

| Oxidative Deprotection | DDQ, CAN | Ambient temperature | Generally more effective for p-methoxybenzyl (PMB) ethers but can be applied to benzyl ethers. organic-chemistry.org |

Reactivity of the Aryl Halide Moieties (Bromine and Fluorine)

The two aromatic rings of Bis-(3-bromo-2-fluorobenzyl)ether are each substituted with a bromine and a fluorine atom. These halogens are the primary sites for introducing further molecular complexity.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. libretexts.org It proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the anionic intermediate. libretexts.orgmasterorganicchemistry.com

In the 3-bromo-2-fluorobenzyl moiety, both halogens act as electron-withdrawing groups. For a nucleophile to displace one of the halogens, the stability of the resulting Meisenheimer complex is paramount.

Reactivity of Fluorine vs. Bromine: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group. masterorganicchemistry.com Fluorine's high electronegativity makes the attached carbon more electrophilic and strongly stabilizes the negative charge in the intermediate. Consequently, aryl fluorides are often more reactive in SNAr than other aryl halides, following the general trend F > Cl > Br > I. masterorganicchemistry.comstackexchange.com This is the reverse of the leaving group ability seen in SN2 reactions. stackexchange.com

Positional Effects: The fluorine atom is ortho to the benzylic carbon and ortho to the bromine atom. The bromine atom is meta to the benzylic carbon and ortho to the fluorine. The presence of the highly electronegative fluorine atom is expected to activate the ring towards nucleophilic attack. Displacement of the bromine atom would be facilitated by the stabilization provided by the adjacent fluorine. Conversely, displacement of the fluorine would be aided by the bromine substituent. In some contexts, bromine has been shown to be a well-tolerated substituent in SNAr reactions targeting an aryl fluoride, offering a handle for subsequent reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aryl halide positions. In these reactions, the reactivity order of halogens is typically I > Br > Cl >> F, which is governed by the C-X bond strength. Therefore, the C-Br bond in Bis-(3-bromo-2-fluorobenzyl)ether is the more likely site for these transformations, leaving the C-F bond intact for potential subsequent modification.

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a prominent example. wikipedia.org This reaction is typically performed with a palladium(0) catalyst, a copper(I) co-catalyst (though copper-free methods exist), and an amine base. wikipedia.orgorganic-chemistry.orgucsb.edu The higher reactivity of aryl bromides makes them excellent substrates for this reaction. ucsb.edu

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Main catalyst for the cross-coupling cycle. wikipedia.orglibretexts.org |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction, allowing for milder conditions (e.g., room temperature). libretexts.org |

| Base | Et₃N, i-Pr₂NH, Cs₂CO₃ | Neutralizes the HX by-product and deprotonates the alkyne. organic-chemistry.org |

| Solvent | THF, DMF, Toluene, Amines | Solubilizes reactants and catalysts. |

Other important cross-coupling reactions that could be selectively performed at the C-Br position include the Suzuki-Miyaura (with boronic acids/esters), Heck (with alkenes), Buchwald-Hartwig (with amines or alcohols), and Stille (with organostannanes) couplings.

Functional Group Interconversions and Modifications

Beyond reactions at the ether and halide sites, the benzylic C-H bonds offer a less conventional but increasingly important handle for derivatization.

Direct functionalization of the benzylic C-H bonds adjacent to the ether oxygen represents an advanced strategy for modification. These positions are activated for hydrogen atom transfer (HAT) due to the relatively weak C-H bond strength and the ability of the adjacent oxygen to stabilize radical or cationic intermediates. rsc.org

Recent methodologies have focused on the selective C-H functionalization of benzylic ethers. rsc.org For instance, rhodium-catalyzed reactions involving donor/acceptor carbenes can achieve C-H insertion at the benzylic position of silyl and other ethers, leading to alkylated products. nih.govacs.org Another approach involves radical-promoted reactions, where an organoradical catalyst initiates a HAT event, followed by trapping of the resulting benzyl radical. rsc.org Furthermore, recent developments have shown that benzylic C-H bonds can be effectively etherified through a sequence of deprotonation, halogenation, and substitution, a process guided by C-H acidity. nih.gov These methods provide pathways to introduce new alkyl or functionalized groups directly at the benzylic carbon.

Silylation of Bis-(3-bromo-2-fluorobenzyl)ether is not a direct reaction but can be envisioned as a functional group interconversion. One plausible route involves the cleavage of the ether linkage to generate the corresponding 3-bromo-2-fluorobenzyl alcohol, which can then be readily silylated using standard conditions (e.g., a silyl chloride like TBDMS-Cl and a base like imidazole). researchgate.net

More advanced strategies allow for the direct conversion of C-O bonds in ethers to C-Si bonds. For example, gold nanoparticles supported on ZrO₂ have been shown to catalyze the silylation of various ethers, including benzyl ethers, with disilanes via homolysis of the C-O bond. organic-chemistry.org Similarly, Ni/Cu-catalyzed systems can achieve the silylation of unactivated C-O electrophiles derived from benzyl alcohols, providing a direct route to benzylsilanes. organic-chemistry.org These methods transform the ether moiety into a synthetically versatile organosilicon group.

Reaction Mechanisms and Pathways

The reaction mechanisms involving Bis-(3-bromo-2-fluorobenzyl)ether are multifaceted, with potential pathways including nucleophilic substitution, electrophilic attack, and organometallic catalysis. The specific course of a reaction is highly dependent on the reagents and conditions employed. For instance, the ether linkage can be cleaved under strongly acidic conditions, likely proceeding through a protonated ether intermediate. The benzylic C-H bonds are susceptible to radical halogenation, while the carbon-bromine bonds on the aromatic rings are prime sites for palladium-catalyzed cross-coupling reactions.

In the case of ether cleavage by strong acids like HBr or HI, the reaction would likely initiate with the protonation of the ether oxygen to form a good leaving group, an alcohol. nih.govnih.gov This is followed by a nucleophilic attack of the halide ion. Given that the benzyl carbons are primary, an SN2 mechanism is plausible, involving a five-coordinate transition state. acs.org However, the proximity of the benzene (B151609) ring could also stabilize a benzyl carbocation, suggesting a possible SN1 pathway under certain conditions, proceeding through a planar carbocation intermediate. uni-muenchen.desci-hub.se

For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalytic cycle involves several well-defined intermediates. nobelprize.org The cycle would commence with the oxidative addition of a C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. nih.govnih.gov Subsequent transmetalation with a boronic acid derivative, typically activated by a base, would lead to a diorganopalladium(II) complex. acs.org The final step is reductive elimination from this complex to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. wiserpub.com The geometry and stability of these palladium intermediates and the associated transition states are crucial in determining the reaction's efficiency and selectivity.

The table below summarizes hypothetical intermediates and transition states for key reactions of Bis-(3-bromo-2-fluorobenzyl)ether based on established mechanisms for similar compounds.

| Reaction Type | Plausible Intermediate(s) | Plausible Transition State(s) |

| Acidic Ether Cleavage (SN2) | Protonated Ether | Five-coordinate carbon center |

| Acidic Ether Cleavage (SN1) | Benzyl Carbocation | Planar carbocation formation |

| Radical Bromination | Benzylic Radical | Hydrogen abstraction by bromine radical |

| Suzuki-Miyaura Coupling | Pd(II)-aryl-halide complex, Diorganopalladium(II) complex | Oxidative addition transition state, Reductive elimination transition state |

While specific studies on the regioselectivity and chemoselectivity of Bis-(3-bromo-2-fluorobenzyl)ether are scarce, general principles of organic chemistry allow for predictions regarding its reactive behavior. The molecule presents several potential reaction sites, leading to questions of which site will react preferentially.

Regioselectivity in the context of this molecule primarily refers to the selective reaction at one of the two identical (3-bromo-2-fluorobenzyl) units, or more pertinently, the selective functionalization of one of the two bromine atoms if they were in non-equivalent environments. Since the two benzyl moieties are identical, regioselectivity in mono-functionalization is not a primary concern. However, in derivatives where the two aromatic rings are different, the electronic and steric environment around each bromine atom would dictate the site of reaction. For instance, in palladium-catalyzed reactions, oxidative addition is generally faster at C-Br bonds that are more electron-deficient or less sterically hindered. rsc.org The ortho-fluorine atom, being electron-withdrawing, activates the C-Br bond towards oxidative addition.

Chemoselectivity arises when a reagent can react with more than one type of functional group. In Bis-(3-bromo-2-fluorobenzyl)ether, the main competing sites are the C-Br bonds and the ether linkage. In reactions like the Suzuki-Miyaura or Heck coupling, the palladium catalyst will selectively activate the C-Br bond over the C-O bond of the ether under typical conditions. nobelprize.orgrsc.org Conversely, strong acids will preferentially cleave the ether linkage without affecting the C-Br bonds. nih.govnih.gov

The chemoselectivity of cross-coupling reactions can often be controlled by the choice of catalyst and ligands. For instance, in molecules containing both a bromide and a triflate, different palladium-ligand systems can selectively activate one over the other. beilstein-journals.orgnih.govresearchgate.net While Bis-(3-bromo-2-fluorobenzyl)ether does not have such differentiated leaving groups, this principle highlights the potential for selective derivatization in more complex analogs.

The following table outlines the expected chemo- and regioselective outcomes for reactions with Bis-(3-bromo-2-fluorobenzyl)ether based on established chemical principles.

| Reagent/Condition | Target Functional Group | Expected Selectivity | Rationale |

| Pd(0) catalyst, Base, Boronic Acid | C-Br bonds | Chemoselective for C-Br | Palladium catalysts are highly selective for activating aryl halides in cross-coupling reactions. nobelprize.org |

| Strong Acid (e.g., HBr, HI) | Ether C-O bonds | Chemoselective for ether cleavage | Strong acids protonate the ether oxygen, facilitating cleavage, while aryl bromides are stable. nih.govnih.gov |

| N-Bromosuccinimide, Light/Heat | Benzylic C-H bonds | Chemoselective for benzylic bromination | Radical initiators promote halogenation at the relatively weak benzylic C-H bonds. uni-muenchen.de |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the many-electron wavefunction.

For a molecule like Bis-(3-bromo-2-fluorobenzyl)ether, DFT calculations are typically employed to investigate a range of properties. The choice of the functional and basis set is crucial for obtaining reliable results. Common functionals such as B3LYP or M06-2X, combined with basis sets like 6-311G(d,p) or cc-pVTZ, are often used for halogenated organic compounds to accurately account for electron correlation and dispersion effects.

DFT is particularly useful for:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Vibrational Frequency Analysis: Predicting the infrared and Raman spectra, which can be compared with experimental data to confirm the structure.

Thermodynamic Properties: Calculating properties such as enthalpy, entropy, and Gibbs free energy.

Reaction Mechanisms: Investigating the energy profiles of chemical reactions involving the molecule.

Ab Initio and Semi-Empirical Methods

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results but are computationally expensive, limiting their application to smaller molecules. For a molecule of the size of Bis-(3-bromo-2-fluorobenzyl)ether, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for validating results from more cost-effective methods like DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and PM7 are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches and for studying very large molecular systems. However, their accuracy can be lower, particularly for molecules with elements from the third row and beyond, such as bromine.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of Bis-(3-bromo-2-fluorobenzyl)ether is complex due to the rotational freedom around the ether linkage and the benzyl (B1604629) groups. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is a standard procedure in computational chemistry and is a prerequisite for most other calculations.

Conformational analysis involves exploring the different spatial arrangements of the molecule (conformers) and determining their relative energies. For Bis-(3-bromo-2-fluorobenzyl)ether, the key dihedral angles to consider are those around the C-O-C ether linkage and the C-C bonds connecting the methylene (B1212753) groups to the phenyl rings. A systematic search or molecular dynamics simulations can be used to identify the low-energy conformers. The global minimum energy conformer represents the most stable structure of the molecule.

For a related compound, Bis(2-bromobenzyl) ether, X-ray crystallography has shown a specific conformation in the solid state. Computational conformational analysis of Bis-(3-bromo-2-fluorobenzyl)ether would reveal its preferred shape in the gas phase or in solution, which can be crucial for understanding its interactions with other molecules.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Molecular orbital (MO) theory provides a framework for understanding the distribution and energies of electrons in a molecule.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

For Bis-(3-bromo-2-fluorobenzyl)ether, the HOMO is expected to be localized primarily on the phenyl rings and the oxygen atom of the ether linkage, which are the most electron-rich regions. The LUMO is likely to be distributed over the aromatic rings, with potential contributions from the carbon-bromine antibonding orbitals. The precise energies and distributions would be determined through quantum chemical calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for Bis-(3-bromo-2-fluorobenzyl)ether (Note: This table presents illustrative data based on typical values for similar compounds, as specific experimental or calculated data for Bis-(3-bromo-2-fluorobenzyl)ether is not publicly available.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Charge Distribution and Molecular Electrostatic Potential (MEP) Maps

The distribution of electrical charge within a molecule is fundamental to its interactions with its environment. This can be analyzed through various methods, including the calculation of atomic charges and the visualization of the Molecular Electrostatic Potential (MEP).

MEP maps are particularly insightful as they depict the electrostatic potential on the electron density surface of the molecule. These maps use a color scale to indicate regions of negative and positive potential.

Red regions indicate a negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with lone pairs on electronegative atoms and are susceptible to electrophilic attack. For Bis-(3-bromo-2-fluorobenzyl)ether, the oxygen atom of the ether linkage and the fluorine atoms would be expected to be in these regions.

Blue regions indicate a positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are typically found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack.

Green and yellow regions represent areas of intermediate potential.

An MEP map of Bis-(3-bromo-2-fluorobenzyl)ether would provide a clear visual guide to its reactive sites. The bromine atoms, due to the "sigma-hole" phenomenon, can also exhibit a region of positive potential on their outer surface, making them potential sites for halogen bonding interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound and allow for the corroboration of experimental findings.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors of the nuclei within the molecule's optimized geometry. For related fluorinated benzyl ethers, studies have shown that the presence and position of fluorine atoms significantly influence the chemical shifts of nearby protons and carbons. For instance, fluorine atoms in the ortho position on a benzyl ring can cause the methylene (CH₂) group protons to resonate at a higher field in the ¹H NMR spectrum. While specific predicted values for Bis-(3-bromo-2-fluorobenzyl)ether are not available, a computational study would likely involve geometry optimization followed by GIAO (Gauge-Including Atomic Orbital) calculations to determine the theoretical chemical shifts.

Vibrational Spectroscopy (FT-IR, Raman) Analysis

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a vibrational frequency analysis can be performed. This analysis helps in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretching, C-C aromatic ring vibrations, and C-O-C ether stretching. For similar aromatic compounds, DFT calculations have been successfully used to reproduce experimental vibrational spectra with a high degree of accuracy. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectra Simulations

Time-dependent DFT (TD-DFT) is a common method used to simulate UV-Vis absorption spectra. This involves calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. For aromatic compounds, these transitions typically involve π→π* and n→π* electronic excitations. A theoretical study on Bis-(3-bromo-2-fluorobenzyl)ether would provide insight into its electronic structure and how the bromo and fluoro substituents affect its absorption properties.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

Transition State Characterization and Energy Profiles

By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of transition states and intermediates. Calculating the energy barriers (activation energies) associated with these transition states allows for the determination of the most likely reaction pathway. For a compound like Bis-(3-bromo-2-fluorobenzyl)ether, this could involve studying its synthesis or its degradation pathways.

Solvent Effects in Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for solvent effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium. Investigating solvent effects would be crucial for understanding the reactivity of Bis-(3-bromo-2-fluorobenzyl)ether in different chemical environments.

Molecular Docking and Ligand-Protein Interaction Studies

Information regarding molecular docking studies of Bis-(3-bromo-2-fluorobenzyl)ether is not available in the public domain.

There are no publicly accessible data or research articles on the binding energy calculations of Bis-(3-bromo-2-fluorobenzyl)ether with any biological macromolecules.

Specific studies detailing the interaction of Bis-(3-bromo-2-fluorobenzyl)ether with biological targets such as enzymes have not been found in the available scientific literature.

Structure Activity Relationships Sar and Biological Evaluation in Vitro

Design Principles for Modulating Biological Activity

The molecular architecture of Bis-(3-bromo-2-fluorobenzyl)ether, featuring halogenated aromatic rings connected by a flexible ether linkage, presents several points for potential modification to influence its biological activity.

Impact of Halogen Substitution Patterns on Molecular Function

The presence and positioning of halogen atoms on a molecule can significantly affect its physicochemical properties and, consequently, its biological function. In the case of Bis-(3-bromo-2-fluorobenzyl)ether, the bromine and fluorine atoms on the benzyl (B1604629) rings are key determinants of its electronic and lipophilic character.

Theoretical studies on other halogenated compounds have shown that halogens can influence crystal packing and intermolecular interactions. acs.org For instance, the substitution of hydrogen with halogens like bromine, chlorine, or fluorine can alter the contribution of various non-covalent interactions, such as H···H and H···X (where X is a halogen) contacts, which can be crucial for how a molecule binds to a biological target. acs.org The specific arrangement of a bromine atom at the meta-position and a fluorine atom at the ortho-position in Bis-(3-bromo-2-fluorobenzyl)ether likely creates a unique electrostatic potential surface that would dictate its interaction with biomolecules. However, without specific studies on this compound, the precise impact remains theoretical.

Role of the Ether Linkage in Pharmacophore Development

The ether linkage in diarylmethyl ether structures provides significant conformational flexibility. This allows the two aromatic rings to orient themselves in various spatial arrangements, which can be critical for fitting into the binding pocket of a target protein. Benzyl ethers are recognized as important intermediates in chemical synthesis and can be found in various biologically active molecules. nih.gov The oxygen atom of the ether can also act as a hydrogen bond acceptor, further contributing to molecular recognition processes. In the development of new pharmacophores, modifying this ether linkage—for instance, by replacing it with thioether or amine linkages—is a common strategy to explore changes in biological activity. researchgate.net

Influence of Aromatic Ring Substituents on Bioactivity

Substituents on the aromatic rings are fundamental to the bioactivity of many drug-like molecules. In related compound series, the nature and position of these substituents have been shown to be critical. For example, studies on other classes of compounds have demonstrated that substitutions on aromatic rings can dramatically alter antiproliferative activity. researchgate.netnih.gov The combination of a bromo and a fluoro substituent on each ring of Bis-(3-bromo-2-fluorobenzyl)ether is specific. Bromine is known to often increase potency, potentially through enhanced binding interactions or by influencing the metabolic stability of the compound. Fluorine can affect pKa, lipophilicity, and metabolic pathways. The interplay between these two different halogens at their specific positions is a key aspect that would need to be investigated to understand the bioactivity of this molecule.

In Vitro Assessment Methodologies

While no specific in vitro assessment data for Bis-(3-bromo-2-fluorobenzyl)ether is available, the following sections outline the standard methodologies that would be used to evaluate its potential biological activities.

Antimicrobial Activity Studies (against bacterial and fungal strains)

To assess the antimicrobial potential of Bis-(3-bromo-2-fluorobenzyl)ether, a standard panel of bacterial and fungal strains would typically be used. Methodologies such as broth microdilution or disk diffusion assays are common for determining the minimum inhibitory concentration (MIC) of a compound. These studies would reveal whether the compound has broad-spectrum activity or is specific to certain types of microorganisms. For context, other novel synthesized compounds containing different functional groups have been tested for antimicrobial activity against a range of pathogens. researchgate.net

Antiproliferative Activity in Cancer Cell Lines

The potential of Bis-(3-bromo-2-fluorobenzyl)ether as an anticancer agent would be evaluated by screening it against a panel of human cancer cell lines. A common initial assay is the MTT assay, which measures cell viability and provides an IC50 value (the concentration of the compound that inhibits cell growth by 50%). researchgate.netchemrxiv.org Further studies could involve cell cycle analysis to determine if the compound induces cell cycle arrest at specific phases (e.g., G0/G1 or G2/M) and apoptosis assays to see if it triggers programmed cell death. nih.govnih.gov For instance, research on other ether-containing analogs has shown selective antiproliferative activity against specific cancer cell lines, such as colorectal and breast cancer cells. nih.govchemrxiv.orgcsic.es

Antioxidant Assays

To evaluate the antioxidant potential of a compound like Bis-(3-bromo-2-fluorobenzyl)ether, a variety of in vitro antioxidant assays are commonly employed. These assays measure the compound's ability to scavenge free radicals or inhibit oxidation processes. Two widely utilized methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. nih.gov

The DPPH assay is based on the reduction of the stable DPPH radical, which is deep purple in color, by an antioxidant. nih.gov The change in color is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's radical scavenging activity.

The ABTS assay involves the generation of the blue-green ABTS radical cation. nih.govmdpi.com In the presence of an antioxidant, this radical cation is reduced, leading to a loss of color. nih.govmdpi.com The degree of decolorization, also measured spectrophotometrically, indicates the antioxidant capacity of the substance being tested. nih.gov

Table 1: Hypothetical Antioxidant Activity Data

| Assay | IC₅₀ (µM) |

|---|---|

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Cation Scavenging | Data not available |

(IC₅₀ represents the concentration of the compound required to scavenge 50% of the radicals)

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new compounds and for understanding the molecular features that are important for their biological effects. nih.gov

The first step in QSAR modeling involves calculating a set of molecular descriptors for the compounds of interest. These descriptors quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. For Bis-(3-bromo-2-fluorobenzyl)ether, relevant descriptors would be calculated from its known chemical structure. nih.gov

These descriptors are then statistically correlated with the experimentally determined biological responses (e.g., IC₅₀ values from antioxidant assays). This correlation helps to identify which molecular properties are positively or negatively associated with the observed activity.

Table 2: Selected Molecular Descriptors for Bis-(3-bromo-2-fluorobenzyl)ether

| Descriptor | Value |

|---|---|

| Molecular Weight | 392.03 g/mol nih.gov |

| XLogP3 | 4.6 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 4 nih.gov |

(These descriptors are calculated based on the chemical structure of the compound)

Once a statistically significant correlation between molecular descriptors and biological activity is established for a series of related compounds, a QSAR model can be developed. nih.gov This model takes the form of a mathematical equation that can be used to predict the biological efficacy of new, untested compounds based solely on their calculated molecular descriptors. nih.gov Such predictive models are instrumental in prioritizing the synthesis and testing of new chemical entities, thereby accelerating the drug discovery process. nih.gov No specific predictive models for the efficacy of Bis-(3-bromo-2-fluorobenzyl)ether have been identified in the public literature.

Mechanistic Insights into Biological Action (In Vitro Context)

Understanding the mechanism of action of a compound is crucial for its development as a potential therapeutic agent. While direct studies on Bis-(3-bromo-2-fluorobenzyl)ether are lacking, insights can be drawn from the mechanisms of action of structurally related compounds.

One potential mechanism of action for anticancer compounds is the inhibition of specific biological pathways that are crucial for cancer cell survival and proliferation. For instance, the inhibition of survivin, a protein that is overexpressed in many cancers and plays a key role in regulating cell division and apoptosis, is a target for some novel anticancer agents. While there is no direct evidence linking Bis-(3-bromo-2-fluorobenzyl)ether to survivin inhibition, this represents a plausible avenue for future investigation given the presence of halogenated aromatic rings, a feature found in some enzyme inhibitors.

Another important aspect of a compound's mechanism of action is the mode of cell death it induces. Besides apoptosis (programmed cell death), autophagy is another cellular process that can be modulated by chemical compounds. Autophagy is a catabolic process that involves the degradation of a cell's own components through the lysosomal machinery. In some contexts, the induction of autophagy can lead to cell death. The potential for Bis-(3-bromo-2-fluorobenzyl)ether to induce autophagy or other forms of cell death would require specific in vitro cell-based assays.

Potential Research Applications and Future Directions

Emerging Applications in Material Science and Organic Optoelectronics (based on related quinoxaline (B1680401) derivatives)

The presence of two bromo-fluorobenzyl moieties in Bis-(3-bromo-2-fluorobenzyl)ether makes it a promising precursor for the synthesis of novel quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in material science and organic optoelectronics due to their excellent thermal stability, high electron affinity, and tunable photophysical properties. shulphink.comnih.gov The bromine atoms in Bis-(3-bromo-2-fluorobenzyl)ether can serve as reactive sites for cross-coupling reactions, a key step in the synthesis of more complex organic molecules. drishtiias.com

The resulting quinoxaline derivatives can be tailored for specific applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). shulphink.com For instance, quinoxaline-based materials have been successfully employed as electron-transporting layers, host materials for phosphorescent emitters, and even as the emissive layer itself in OLED devices. shulphink.com The incorporation of fluorine atoms can further enhance the performance of these materials by modulating their electronic properties and improving their metabolic stability in potential biological applications. tandfonline.comnih.gov

Future research in this area could focus on the synthesis of novel quinoxaline-based polymers and dendrimers using Bis-(3-bromo-2-fluorobenzyl)ether as a key building block. The investigation of the photophysical and electronic properties of these new materials could lead to the development of next-generation organic electronic devices with improved efficiency and stability.

Advancements in Synthetic Methodologies for Halogenated Ethers

The synthesis of halogenated ethers like Bis-(3-bromo-2-fluorobenzyl)ether has been significantly advanced by the development of robust and versatile synthetic methodologies. The Williamson ether synthesis remains a cornerstone for the preparation of such compounds, involving the reaction of an alkoxide with a suitable alkyl halide. nih.govsemanticscholar.org In the context of Bis-(3-bromo-2-fluorobenzyl)ether, this would likely involve the reaction of 3-bromo-2-fluorobenzyl alcohol with a base to form the corresponding alkoxide, which then reacts with another molecule of 3-bromo-2-fluorobenzyl bromide. numberanalytics.comdntb.gov.ua

Recent advancements in ether synthesis offer milder and more efficient alternatives. rsc.orgrsc.orgresearchgate.net These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of phase-transfer catalysts to facilitate reactions between immiscible reactants. numberanalytics.com Furthermore, chemoenzymatic methods are emerging as a green alternative for the synthesis of halogenated ethers, utilizing enzymes to catalyze the halogenation and etherification steps with high selectivity and under mild conditions. tudelft.nl

Development of Novel Therapeutic Agents through Structural Modification

The presence of both bromine and fluorine atoms in Bis-(3-bromo-2-fluorobenzyl)ether makes it an attractive scaffold for the development of novel therapeutic agents. acs.org Halogenation is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. semanticscholar.orgnih.govump.edu.pl Fluorine, with its small size and high electronegativity, can improve metabolic stability, binding affinity, and bioavailability of a molecule. tandfonline.comnih.govnih.gov Bromine, on the other hand, can introduce steric bulk and participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity and selectivity. nih.govump.edu.plnih.gov

The bromine atoms in Bis-(3-bromo-2-fluorobenzyl)ether can be readily replaced or further functionalized through various chemical transformations, allowing for the introduction of diverse pharmacophores. acs.org For example, the bromine atoms could be substituted with nitrogen-containing heterocycles to generate compounds with potential anticancer or antimicrobial activities, as quinoxaline derivatives themselves have shown a broad spectrum of biological activities. shulphink.comhilarispublisher.com

Future research could focus on the systematic structural modification of Bis-(3-bromo-2-fluorobenzyl)ether to create a library of new compounds. These compounds could then be screened for their biological activity against various therapeutic targets, including enzymes and receptors implicated in diseases such as cancer and infectious diseases. researchgate.net The strategic placement of functional groups, guided by an understanding of structure-activity relationships, could lead to the discovery of potent and selective drug candidates.

Future Prospects in Computational Drug Discovery and Design

Computational tools have become indispensable in modern drug discovery and design, and they hold significant promise for unlocking the therapeutic potential of Bis-(3-bromo-2-fluorobenzyl)ether and its derivatives. rsc.orgtudelft.nlgoogle.com In silico screening of virtual compound libraries based on the Bis-(3-bromo-2-fluorobenzyl)ether scaffold can rapidly identify promising candidates for synthesis and biological evaluation. tiogaresearch.comnih.govnih.gov

Molecular docking studies can predict the binding modes and affinities of these compounds to specific protein targets, providing valuable insights into the molecular basis of their potential therapeutic effects. researchgate.netnih.gov The importance of halogen bonding in drug-protein interactions is increasingly recognized, and computational models can be used to predict and optimize these interactions to enhance binding affinity and selectivity. hilarispublisher.comresearchgate.netnih.govmdpi.com

Future prospects in this area include the use of more sophisticated computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, to gain a deeper understanding of the dynamic behavior and reactivity of these halogenated compounds in a biological environment. nih.gov The integration of in silico predictions with experimental data will be crucial for the rational design of novel therapeutic agents derived from Bis-(3-bromo-2-fluorobenzyl)ether, ultimately accelerating the drug discovery process. acs.orgnih.gov

Q & A

Q. What are effective synthetic routes for Bis-(3-bromo-2-fluorobenzyl)ether, considering the reactivity of bromine and fluorine substituents?

Methodological Answer: The synthesis can leverage Williamson etherification, where a bromo-fluorobenzyl alcohol reacts with a halogenated counterpart (e.g., 3-bromo-2-fluorobenzyl bromide) under basic conditions. Potassium carbonate or sodium hydride in anhydrous THF or DMF facilitates nucleophilic substitution. For regioselectivity, protecting groups may be required to prevent side reactions at the fluorine or bromine sites. Similar protocols are used for bis-bromoaryl ethers, as seen in patents for structurally analogous compounds . Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and confirm purity via GC-MS or HPLC .

Q. How can researchers optimize purification of Bis-(3-bromo-2-fluorobenzyl)ether to address common impurities?

Methodological Answer: Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) is effective for isolating the target compound from unreacted precursors or dimeric byproducts. Recrystallization using a mixed solvent system (e.g., dichloromethane:hexane) enhances purity. For halogenated ethers, ensure inert atmospheres during purification to avoid decomposition. Analytical techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) should validate structural integrity, as demonstrated for brominated diphenyl ethers .

Q. What spectroscopic techniques are critical for characterizing Bis-(3-bromo-2-fluorobenzyl)ether?

Methodological Answer:

- ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) or DMSO-d₆ to resolve aromatic protons and confirm ether linkage (δ ~4.5–5.0 ppm for benzyl-O-CH₂).

- 19F NMR : Identifies fluorine environments (δ ~-100 to -120 ppm for aryl-F).

- HRMS : Confirms molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic patterns from bromine.

- FT-IR : Validates ether C-O-C stretch (~1100–1250 cm⁻¹). Reference spectra from analogous bromo-fluorobenzyl compounds for comparative analysis .

Advanced Research Questions

Q. How can contradictory data in reported reaction yields for Bis-(3-bromo-2-fluorobenzyl)ether synthesis be resolved?

Methodological Answer: Systematically evaluate variables:

- Catalyst/base selection : Compare NaH vs. K₂CO₃ in polar aprotic solvents (DMF vs. THF).

- Temperature control : Optimize between 60–80°C to balance reaction rate and side-product formation.

- Moisture sensitivity : Use Schlenk lines or molecular sieves to exclude water, which can hydrolyze intermediates.

- Quantitative NMR (qNMR) : Use certified reference materials (e.g., 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b) to calibrate yield calculations .

Q. What strategies mitigate thermal instability of Bis-(3-bromo-2-fluorobenzyl)ether during prolonged storage?

Methodological Answer:

- Storage conditions : Store in amber vials under nitrogen at -20°C, avoiding exposure to light or humidity, as recommended for brominated ethers .

- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w) to prevent autoxidation.

- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation (e.g., dehalogenation products) .

Q. How can researchers analyze environmental degradation pathways of Bis-(3-bromo-2-fluorobenzyl)ether?

Methodological Answer:

- Photodegradation studies : Expose the compound to UV light (254 nm) in aqueous/organic solvents, and monitor via LC-MS for debromination or hydroxylation products.

- Microbial degradation : Use soil slurry assays under aerobic/anaerobic conditions, identifying metabolites via GC-MS or ¹⁹F NMR.

- Ecotoxicity profiling : Compare degradation products against known toxicants (e.g., bromodiphenyl ethers) using Daphnia magna or algal growth inhibition tests .

Q. What computational methods predict the reactivity of Bis-(3-bromo-2-fluorobenzyl)ether in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling, focusing on C-Br bond activation energies.

- Hammett parameters : Correlate substituent effects (Br vs. F) on reaction rates.

- Molecular docking : Screen for interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand design .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for Bis-(3-bromo-2-fluorobenzyl)ether?

Methodological Answer:

- Purity verification : Use DSC (differential scanning calorimetry) to confirm melting points, ensuring samples are >99% pure via HPLC.

- Polymorphism screening : Recrystallize from multiple solvents (e.g., ethanol vs. acetonitrile) to identify crystalline forms.

- Inter-laboratory validation : Cross-reference data with independent studies on halogenated benzyl ethers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.